Differentiation by Absolute Stereochemistry: Optical Rotation and Enantiomeric Purity Against the (R)-Antipode
The defining differential characteristic is the (S)-configuration at the C2 chiral center. This is verifiable and quantifiable by optical rotation. (S)-4-Benzyloxy-1,2-butanediol exhibits a specific rotation of [α]20/D = -20° to -25° (c=5, EtOH) . In contrast, the (R)-enantiomer (CAS 86990-91-2) exhibits a specific rotation of [α]20/D = +21° to +25° (c=5, EtOH) . The enantiomeric purity of commercially available (S)-4-Benzyloxy-1,2-butanediol is routinely verified by GC with a minimum purity of ≥95% (GC), ensuring the stereochemical integrity of the starting material .
| Evidence Dimension | Optical Rotation (Specific Rotation [α]20/D) |
|---|---|
| Target Compound Data | -20° to -25° (c=5, EtOH) |
| Comparator Or Baseline | (R)-4-Benzyloxy-1,2-butanediol (CAS 86990-91-2): +21° to +25° (c=5, EtOH) |
| Quantified Difference | Approximately 42° to 50° difference in sign and magnitude of optical rotation |
| Conditions | Measured in ethanol at a concentration of 5 g/100 mL at 20 °C |
Why This Matters
For procurement in asymmetric synthesis, the sign and magnitude of optical rotation are critical quality attributes; a deviation indicates either the wrong enantiomer or a partially racemized batch, which will compromise or negate the stereochemical outcome of the target synthesis.
